molecular formula C17H15BrN6O2 B302673 2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine

2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine

Katalognummer B302673
Molekulargewicht: 415.2 g/mol
InChI-Schlüssel: CAXKYAMHYUTOBE-UKWGHVSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine is a chemical compound that has attracted the attention of researchers in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BRD3308 and is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in the development of various diseases, including cancer and inflammatory disorders.

Wirkmechanismus

BRD3308 exerts its pharmacological effects by binding to the bromodomains of BET proteins, thereby inhibiting their activity. This leads to the downregulation of genes that are involved in cell proliferation, survival, and inflammation. The inhibition of BET proteins has been shown to have therapeutic benefits in various diseases, making BRD3308 an attractive drug candidate.
Biochemical and Physiological Effects:
BRD3308 has been shown to have potent inhibitory effects on the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory disorders. In addition, BRD3308 has been shown to have a favorable pharmacokinetic profile, making it suitable for further development as a drug candidate.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BRD3308 is its potent inhibitory activity against BET proteins, making it a useful tool for studying the role of these proteins in disease. However, the compound has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using BRD3308.

Zukünftige Richtungen

There are several future directions for research on BRD3308. One area of interest is the development of more potent and selective BET inhibitors that can overcome the limitations of BRD3308. Another direction is the investigation of the therapeutic potential of BRD3308 in other diseases, such as neurodegenerative disorders. Finally, the use of BRD3308 as a tool for studying the role of BET proteins in gene regulation and disease pathogenesis is an important area of future research.

Synthesemethoden

The synthesis of BRD3308 involves a multi-step process that starts with the preparation of the intermediate compound 1-(4-bromobenzyl)-3-(1H-indol-3-yl)urea. This compound is then reacted with nitromethane to form the nitroguanidine derivative, which is subsequently treated with an aldehyde to yield the final product. The synthesis of BRD3308 has been optimized to achieve high yields and purity, making it suitable for further biological studies.

Wissenschaftliche Forschungsanwendungen

BRD3308 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, BRD3308 has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.

Eigenschaften

Produktname

2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine

Molekularformel

C17H15BrN6O2

Molekulargewicht

415.2 g/mol

IUPAC-Name

2-[(Z)-[1-[(4-bromophenyl)methyl]indol-3-yl]methylideneamino]-1-nitroguanidine

InChI

InChI=1S/C17H15BrN6O2/c18-14-7-5-12(6-8-14)10-23-11-13(15-3-1-2-4-16(15)23)9-20-21-17(19)22-24(25)26/h1-9,11H,10H2,(H3,19,21,22)/b20-9-

InChI-Schlüssel

CAXKYAMHYUTOBE-UKWGHVSLSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)/C=N\N=C(\N)/N[N+](=O)[O-]

SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C=NN=C(N)N[N+](=O)[O-]

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)C=NN=C(N)N[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.